![molecular formula C18H19ClN2O3 B5219055 N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide, also known as ACR16, is a chemical compound that belongs to the family of N-alkylated arylamides. It is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. ACR16 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide is not fully understood. However, it has been hypothesized that this compound exerts its biological effects by modulating the activity of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and reduce oxidative stress. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. This compound has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various signaling pathways. However, this compound has some limitations for lab experiments. It is a complex compound that requires a multistep synthesis process, which can be time-consuming and costly. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide. One area of research could be to investigate the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's disease. Another area of research could be to study the mechanism of action of this compound in more detail to better understand its biological effects. Additionally, further studies could be conducted to optimize the synthesis method of this compound to make it more cost-effective and efficient.
Métodos De Síntesis
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide can be synthesized through a multistep process involving the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The resulting product is then reacted with 4-ethylbenzoyl chloride in the presence of a base to produce N-[2-(4-chlorophenoxy)ethyl]-4-ethylbenzamide. Finally, the compound is subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to obtain this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXPULFPXPDXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

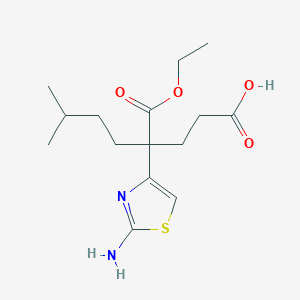
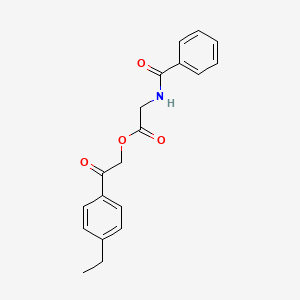
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
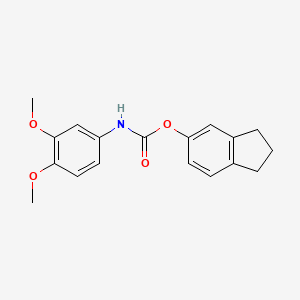
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
methanone](/img/structure/B5219014.png)
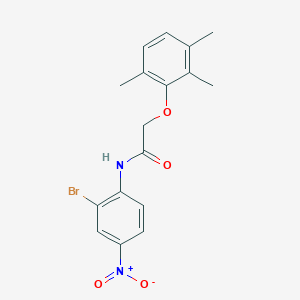

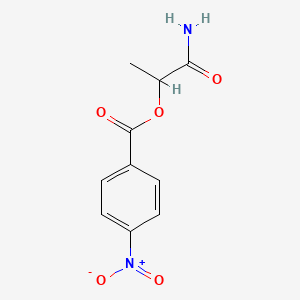
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)
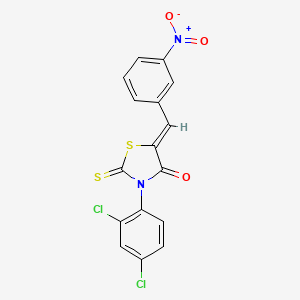
![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)